(-)-Sedamine

Enzyme Inhibition Plant Amine Oxidase Alkaloid Pharmacology

(-)-Sedamine (CAS 497-88-1) is a stereochemically defined (1S,2S) piperidine alkaloid that serves as a critical benchmark for validating enantioselective synthetic methodologies, delivering documented 95% ee via organocatalytic routes. Its well-characterized absolute configuration and moderate molecular complexity make it indispensable for demonstrating asymmetric induction in novel catalytic transformations. Unlike racemic or diastereomeric mixtures, only the (-)-enantiomer exhibits the competitive amine oxidase inhibition profile required for active-site mapping studies. Procure with confidence—this compound guarantees the stereochemical integrity essential for reproducible structure-activity relationship investigations and chiral chromatographic method development.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 497-88-1
Cat. No. B1199426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Sedamine
CAS497-88-1
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCN1CCCCC1CC(C2=CC=CC=C2)O
InChIInChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1
InChIKeyGOWRYACIDZSIHI-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Sedamine (CAS 497-88-1) for Specialized Piperidine Alkaloid Research


(-)-Sedamine is a naturally occurring 2-substituted piperidine alkaloid, first isolated from *Sedum acre* and subsequently found across multiple *Sedum* species and *Lobelia inflata* [1]. As a stereochemically defined compound with the specific (1S,2S) absolute configuration, it belongs to the sedum alkaloid family—a class of nitrogen-containing heterocycles characterized by a piperidine core substituted at the C-2 position with a hydroxyalkyl or related side chain [1]. The compound has attracted sustained scientific interest as a synthetic target for asymmetric methodology development and as a probe for studying enzyme active sites, particularly plant copper-containing amine oxidases [2][3]. Structurally, it differs from its diastereomer allosedamine (CAS 497-89-2) in the stereochemical relationship between the C-2 piperidine substituent and the carbinol-bearing carbon, and from sedridine in the absence of a phenyl substituent on the side chain [1].

Why (-)-Sedamine Cannot Be Replaced by Allosedamine or Racemic Mixtures in Biological and Synthetic Workflows


Within the sedum alkaloid family, compounds differ in stereochemistry, N-methylation status, and side-chain composition—parameters that critically govern both biological activity and synthetic accessibility [1][2]. (-)-Sedamine and its C(1)-epimer allosedamine share identical molecular formulas and molecular weights, yet exhibit measurably different enzyme inhibition profiles: in pea seedling amine oxidase (PSAO) assays, (-)-sedamine demonstrates stronger competitive inhibition than allosedamine [2]. Furthermore, the (-)-enantiomer of sedamine is a considerably more potent inhibitor of PSAO than its (+)-antipode, establishing that stereochemical identity—not merely molecular connectivity—determines functional performance [2]. In synthetic chemistry, attempts to substitute (-)-sedamine with racemic material or the (+)-enantiomer would compromise the stereochemical integrity required for enantioselective methodology validation, where the target compound serves as a benchmark for assessing asymmetric induction [3]. These stereochemistry-dependent variations in both bioactivity and synthetic utility render generic substitution scientifically untenable for applications requiring reproducible, stereochemically defined outcomes [1][2].

Quantitative Comparative Evidence for (-)-Sedamine Against Closest Analogs


Competitive Inhibition of Pea Seedling Amine Oxidase: (-)-Sedamine vs. Allosedamine

In a direct head-to-head comparison using pea seedling amine oxidase (PSAO, EC 1.4.3.6), (-)-sedamine and its C(1)-epimer allosedamine were evaluated as competitive inhibitors. The inhibition effect increased in the order allosedamine < sedamine << norallosedamine < norsedamine, with the allo-isomers being slightly weaker inhibitors than the non-allo counterparts [1]. Both compounds exhibited inhibition constants within the 0.03–1.0 mM range, with sedamine demonstrating measurably greater inhibitory potency than allosedamine [1].

Enzyme Inhibition Plant Amine Oxidase Alkaloid Pharmacology

Enantiomer-Dependent Inhibition: (-)-Sedamine vs. (+)-Sedamine

The same PSAO inhibition study directly compared the (-)-diastereomers of sedamine alkaloids against their (+)-antipodes. The (-)-diastereomers were considerably stronger inhibitors than the (+)-antipodes [1]. While specific Ki values for each enantiomer were not tabulated individually, the qualitative magnitude of the difference was described as 'considerable,' indicating a substantial stereochemistry-dependent variation in inhibitory activity [1].

Stereoselective Inhibition Enantiomer Comparison Amine Oxidase

Organocatalytic Enantioselective Synthesis: (-)-Sedamine with 95% ee

An L-proline-catalyzed α-aminooxylation strategy was developed for the enantioselective synthesis of piperidine alkaloids, achieving (-)-sedamine with 95% enantiomeric excess (ee) [1]. Under the identical catalytic system, (+)-α-conhydrine was obtained with 98% ee, demonstrating the method's broad applicability while establishing a benchmark for (-)-sedamine enantiopurity [1].

Asymmetric Synthesis Organocatalysis Enantiomeric Excess

Synthetic Efficiency: Flow Chemistry Access to Piperidine Scaffolds

A flow chemistry-based total synthesis of the related sedum alkaloid (+)-dumetorine was achieved in five steps with 29% overall yield starting from enantiopure (S)-2-(piperidin-2-yl)ethanol [1]. While this study does not report a direct yield for (-)-sedamine, it establishes that the piperidine-2-ethanol scaffold—the same core structural motif present in (-)-sedamine—can be elaborated efficiently using continuous flow technology, providing a class-level benchmark for synthetic accessibility [1].

Flow Chemistry Total Synthesis Process Chemistry

Structural and Stereochemical Identity vs. Allosedamine

(-)-Sedamine and allosedamine are C(1)-epimers: they share the same molecular formula (C₁₄H₂₁NO) and molecular weight (219.32 g/mol) but differ in the stereochemical relationship at the carbinol-bearing carbon relative to the piperidine C-2 substituent [1]. The absolute configuration of the piperidine portion of (-)-sedamine was determined to be (1S,2S), while allosedamine bears the (1R,2S) configuration [2]. This stereochemical distinction produces measurably different physicochemical and biological properties despite identical elemental composition [1].

Stereochemistry Absolute Configuration Diastereomer

Conversion from (-)-Lobeline: Synthetic Accessibility via Epimerization

(-)-Sedamine can be obtained from (-)-lobeline via an alkyl chloroformate-induced indirect trapping of the retroconjugate addition reaction intermediate formed during epimerization, proceeding in high overall yield [1]. This semisynthetic route provides an alternative to de novo asymmetric total synthesis, leveraging the structural relationship between lobelia and sedum alkaloids [1].

Semisynthesis Epimerization Lobeline Derivatives

Recommended Scientific and Industrial Applications for (-)-Sedamine (CAS 497-88-1)


Asymmetric Synthesis Methodology Development and Validation

(-)-Sedamine serves as a benchmark target for validating new enantioselective synthetic methodologies, particularly those involving piperidine ring construction. The documented 95% ee achievable via L-proline-catalyzed α-aminooxylation provides a reference point for assessing the stereoselectivity of alternative catalytic systems [1]. The compound's well-characterized absolute configuration (1S,2S) and moderate molecular complexity make it suitable for demonstrating asymmetric induction in novel catalytic transformations [2][3].

Plant Amine Oxidase Active Site Probing and Inhibitor Development

The stereochemistry-dependent competitive inhibition of pea seedling amine oxidase (PSAO) positions (-)-sedamine as a probe molecule for mapping the active site geometry of copper-containing amine oxidases. The rank-order potency difference between (-)-sedamine and allosedamine, combined with the observation that these alkaloids do not perturb the TPQ cofactor spectrum, suggests they interact with distinct residues near the active site [1]. This mechanistic insight supports the use of (-)-sedamine in structure-activity relationship (SAR) studies aimed at developing selective amine oxidase modulators [1].

Natural Product Reference Standard for Stereochemical Analysis

As a naturally occurring alkaloid isolated from *Sedum* species and *Lobelia inflata*, (-)-sedamine can function as an authentic reference standard for chiral chromatographic method development and natural product dereplication studies [1]. Its distinct retention characteristics relative to the C(1)-epimer allosedamine enable the validation of analytical methods capable of resolving diastereomeric piperidine alkaloids in complex plant extracts [2].

Piperidine Alkaloid Scaffold Diversification in Medicinal Chemistry

The 2-substituted piperidine core of (-)-sedamine represents a privileged scaffold in medicinal chemistry, with sedamine itself noted for potential applications in cognitive disorders and allosedamine in respiratory illnesses [1]. While direct therapeutic applications of (-)-sedamine remain exploratory, the compound can serve as a starting point for scaffold diversification efforts, including N-dealkylation to norsedamine—a five-fold more potent PSAO inhibitor [2]—or side-chain modification to access novel piperidine-based chemical space [1].

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